4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%
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Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% (CMPF) is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. CMPF is a white solid, with a melting point of 137-138°C and a boiling point of 244-245°C. It is soluble in most organic solvents, such as methanol, ethanol, and acetone.
Mechanism of Action
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% acts as a nucleophile in organic reactions, and can be used to form carbon-carbon bonds. It can also act as an electrophile, and can be used to form carbon-heteroatom bonds.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds such as prostaglandins. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to have antifungal, antibacterial, and antiviral activity.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. Additionally, it is soluble in many organic solvents, making it easy to work with. However, it is important to note that 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is a strong base, and should be handled with care.
Future Directions
In the future, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used in the synthesis of a wider range of compounds. It could also be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its use in the development of new drugs could be explored. Finally, its use in the synthesis of materials for medical and industrial applications could be investigated.
Synthesis Methods
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 4-methoxycarbonylphenol with 3-chloro-4-fluorophenol in an alkaline medium. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 100°C. The reaction is complete in about 2-3 hours, and the yield is typically around 95%.
Scientific Research Applications
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of a number of organic compounds, such as antibiotics, antifungals, and other drugs. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% can be used as a catalyst in organic reactions, and as a reagent in the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
methyl 2-chloro-4-(2-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)11-4-2-8(6-12(11)15)10-5-3-9(17)7-13(10)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFYAMWYCPMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684548 |
Source
|
Record name | Methyl 3-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-94-7 |
Source
|
Record name | Methyl 3-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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